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molecular formula C8H7BrN2 B1524933 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-64-9

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1524933
M. Wt: 211.06 g/mol
InChI Key: UYYAREKUCOWVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

To a stirred suspension of 60% sodium hydride in mineral oil (1.18 g) in THF (25 ml) at 0° C. was added 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (5 g) in THF (75 ml) dropwise. The reaction was cooled to −78° C. and 1.6M n-butyl lithium in hexane (30 ml) was added dropwise, keeping the temperature below −60° C. The reaction was stirred at −78° C. for 30 min before the dropwise addition of triisopropylborate (16.4 ml), keeping the temperature below −60° C. The reaction was stirred for 1 h at −78° C., warmed to RT and water (100 ml) was added. The layers were separated and the water washed with ethyl acetate (2×50 ml), before the combined organic layers were washed with 2M sodium hydroxide solution (50 ml). The combined aqueous layers were treated with 2M hydrochloric acid solution to pH 7.2 and the resultant precipitate collected by filtration and dried in vacuo at 40° C. overnight to give title compound (2.64 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
16.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][C:11]([CH3:13])=[CH:12][C:5]=12.C([Li])CCC.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C>C1COCC1.CCCCCC.O>[CH3:13][C:11]1[NH:10][C:6]2=[N:7][CH:8]=[CH:9][C:4]([B:23]([OH:24])[OH:22])=[C:5]2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.18 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC(=C2)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the water washed with ethyl acetate (2×50 ml), before the combined organic layers
WASH
Type
WASH
Details
were washed with 2M sodium hydroxide solution (50 ml)
ADDITION
Type
ADDITION
Details
The combined aqueous layers were treated with 2M hydrochloric acid solution to pH 7.2
FILTRATION
Type
FILTRATION
Details
the resultant precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=2C(=NC=CC2B(O)O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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